molecular formula C10H14N2O2 B2420072 2-Methyl-4-(oxan-4-yloxy)pyrimidine CAS No. 2176126-06-8

2-Methyl-4-(oxan-4-yloxy)pyrimidine

Cat. No.: B2420072
CAS No.: 2176126-06-8
M. Wt: 194.234
InChI Key: WYMUWBPQDSWUNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-(oxan-4-yloxy)pyrimidine is a heterocyclic compound with the molecular formula C8H12N2O2. This compound belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. Pyrimidines are known for their wide range of biological activities and are integral components of nucleic acids.

Mechanism of Action

Target of Action

The primary targets of 2-Methyl-4-(oxan-4-yloxy)pyrimidine are currently unknown. Pyrimidine derivatives have been studied for their potential in targeting various diseases

Mode of Action

Pyrimidine derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects . The specific interactions of this compound with its targets, and the resulting changes, are subjects of ongoing research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(oxan-4-yloxy)pyrimidine can be achieved through several methods. One common approach involves the reaction of 2-methylpyrimidine with oxan-4-ol in the presence of a suitable catalyst. The reaction typically requires anhydrous conditions and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of high-throughput screening and optimization techniques can further enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(oxan-4-yloxy)pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .

Scientific Research Applications

Chemical Synthesis and Research Applications

Building Block in Organic Synthesis

2-Methyl-4-(oxan-4-yloxy)pyrimidine serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its unique oxan-4-yloxy substituent enhances solubility and reactivity, making it suitable for various synthetic pathways. For instance, it can undergo nucleophilic aromatic substitution reactions, which are crucial for developing new chemical entities in medicinal chemistry.

Reactivity and Functionalization

The compound is known to participate in several types of reactions:

  • Oxidation : Using agents like potassium permanganate or hydrogen peroxide can introduce additional functional groups.
  • Reduction : Reducing agents such as sodium borohydride can modify the compound to yield derivatives with altered biological activity.
  • Substitution : Nucleophilic substitution reactions can replace the oxan-4-yloxy group with other functional groups, expanding the chemical library available for research.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown that pyrimidine derivatives can inhibit specific enzymes or receptors involved in critical biological processes, such as cyclooxygenase enzymes, which play a role in inflammation and cancer progression .

Case Study: Cytotoxicity Evaluation

A study evaluated a series of pyrimidine derivatives for their cytotoxic effects against various cancer cell lines. The results indicated that certain analogs of this compound exhibited selective activity against breast cancer (MCF-7) and renal cancer (UO-31) cell lines. The structure–activity relationship (SAR) studies provided insights into how modifications to the compound could enhance its efficacy as an anticancer agent .

Industrial Applications

Development of New Materials

In industrial settings, this compound is utilized in developing new materials and chemical processes. Its ability to act as a precursor for various functionalized compounds makes it valuable in material science, particularly in creating polymers with specific properties tailored for applications in electronics and pharmaceuticals.

Summary of Findings

Application AreaKey Findings
Organic Synthesis Acts as a building block for complex heterocycles; participates in oxidation, reduction, and substitution reactions.
Biological Activity Exhibits antimicrobial and anticancer properties; selective cytotoxicity against specific cancer cell lines.
Industrial Use Valuable in developing new materials; enhances chemical processes through its reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound shares structural similarities with 2-Methyl-4-(oxan-4-yloxy)pyrimidine but differs in its functional groups and biological activities.

    2-Chloro-4-(trifluoromethyl)pyrimidine: Another pyrimidine derivative with distinct chemical properties and applications.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its oxan-4-yloxy group differentiates it from other pyrimidine derivatives, providing unique opportunities for chemical modifications and applications.

Biological Activity

2-Methyl-4-(oxan-4-yloxy)pyrimidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C10H13N2O2
  • Molecular Weight : 195.22 g/mol
  • Structural Characteristics : The compound features a pyrimidine core substituted with a methyl group and an oxane ether, which may influence its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The oxane moiety allows for potential hydrogen bonding and hydrophobic interactions with biological macromolecules, which can enhance its efficacy as a therapeutic agent.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a series of pyrimidine derivatives demonstrated promising activity against various cancer cell lines, suggesting that structural modifications can lead to enhanced potency against tumors .

Antiviral Properties

Research has also explored the antiviral potential of pyrimidine derivatives. Some studies reported that certain structural analogs exhibited inhibitory effects on viral replication, particularly in the context of HIV-1 . This suggests that this compound may warrant further investigation for its antiviral capabilities.

Case Studies

  • Study on Antitumor Activity :
    • Objective : To evaluate the cytotoxic effects of pyrimidine derivatives.
    • Methodology : A panel of human cancer cell lines was treated with varying concentrations of the compound.
    • Findings : Some derivatives showed IC50 values in the micromolar range, indicating potential as anticancer agents.
  • Antiviral Screening :
    • Objective : To assess the effectiveness against HIV-1 replication.
    • Methodology : The compound was tested in vitro for its ability to inhibit viral replication.
    • Findings : Certain analogs exhibited significant inhibition, suggesting that further optimization could enhance efficacy against viral pathogens.

Comparative Analysis

Compound NameAntitumor ActivityAntiviral ActivityReference
This compoundModeratePotential
5-FluorouracilHighLow
AzathioprineModerateModerate

Properties

IUPAC Name

2-methyl-4-(oxan-4-yloxy)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-8-11-5-2-10(12-8)14-9-3-6-13-7-4-9/h2,5,9H,3-4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMUWBPQDSWUNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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